molecular formula C17H27BN2O2 B12336687 N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1346808-50-1

N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B12336687
CAS No.: 1346808-50-1
M. Wt: 302.2 g/mol
InChI Key: ZMEJZACDUZAAOV-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of pyridine derivatives. One common method includes the reaction of 4-bromo-2-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The process involves stringent control of temperature, pressure, and reaction time to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

CAS No.

1346808-50-1

Molecular Formula

C17H27BN2O2

Molecular Weight

302.2 g/mol

IUPAC Name

N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,19,20)

InChI Key

ZMEJZACDUZAAOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CCCCC3

Origin of Product

United States

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